Heptadecafluoro-N,N-bis(2-hydroxyethyl)isooctanesulphonamide
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Overview
Description
HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE is a fluorinated organic compound with the molecular formula C₁₂H₁₀F₁₇NO₄S. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE typically involves the reaction of a fluorinated isooctane derivative with N,N-bis(2-hydroxyethyl)amine in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile
- Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
- Continuous feeding of reactants into the reactor
- Maintaining optimal reaction conditions
- Efficient separation and purification of the product using techniques such as distillation and chromatography
Chemical Reactions Analysis
Types of Reactions
HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C
Reduction: Lithium aluminum hydride in anhydrous ether, temperature around 0-25°C
Substitution: Sodium hydroxide in aqueous medium, temperature around 25-50°C
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of hydroxylated or alkoxylated derivatives
Scientific Research Applications
HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty coatings, lubricants, and fire-resistant materials.
Mechanism of Action
The mechanism of action of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE involves its interaction with molecular targets such as cell membranes and proteins. The compound’s fluorinated tail provides hydrophobic interactions, while the sulfonamide group forms hydrogen bonds with target molecules. This dual interaction facilitates its role as a surfactant and emulsifying agent.
Comparison with Similar Compounds
Similar Compounds
- HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE
- HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONATE
- HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONIC ACID
Uniqueness
HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE is unique due to its specific combination of fluorinated and sulfonamide groups, which provide both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to other similar compounds.
Properties
CAS No. |
93894-66-7 |
---|---|
Molecular Formula |
C12H10F17NO4S |
Molecular Weight |
587.25 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-N,N-bis(2-hydroxyethyl)-6-(trifluoromethyl)heptane-1-sulfonamide |
InChI |
InChI=1S/C12H10F17NO4S/c13-5(10(22,23)24,11(25,26)27)6(14,15)7(16,17)8(18,19)9(20,21)12(28,29)35(33,34)30(1-3-31)2-4-32/h31-32H,1-4H2 |
InChI Key |
AGKZAFDQVNHYRO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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